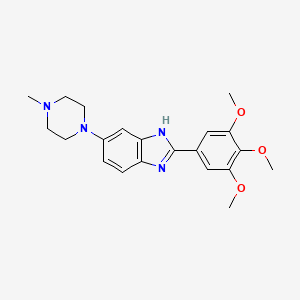

6-(4-甲基-1-哌嗪基)-2-(3,4,5-三甲氧基苯基)-1H-苯并咪唑

描述

6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, also known as 4-methyl-1-piperazinyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, is a novel benzimidazole compound with a range of potential applications in scientific research. It has been studied for its potential in synthesizing new drugs, as well as its possible biochemical and physiological effects.

科学研究应用

抗组胺药:苯并咪唑衍生物,包括具有哌嗪基团的苯并咪唑衍生物,已被研究其 H1-抗组胺活性。该类化合物在体外和体内均显示出有希望的抗组胺活性 (Iemura 等,1986)。

抗菌和抗真菌特性:某些苯并咪唑衍生物,包括具有哌嗪基团的苯并咪唑衍生物,已表现出显着的抗菌和抗真菌活性。这包括对大肠杆菌、铜绿假单胞菌和白色念珠菌等菌株的疗效 (Vasić 等,2014)。

抗真菌筛选:已合成新型苯并咪唑和哌嗪衍生物并评估其抗真菌潜力,与酮康唑等已建立的抗真菌剂相比,显示出中等活性 (Gadhave 等,2012)。

抗癌活性:一些苯并咪唑衍生物,特别是那些包含哌嗪部分的苯并咪唑衍生物,已显示出作为抗癌剂的潜力。这些化合物在癌细胞系中表现出显着的细胞毒性和 DNA 合成抑制 (Çiftçi 等,2021)。

ORL1 拮抗剂活性:具有哌嗪环的苯并咪唑衍生物被发现作为有效且选择性的 ORL1 拮抗剂,这可能对神经和阿片受体相关研究有影响 (Okamoto 等,2008)。

驱虫活性:苯并咪唑的哌嗪衍生物已被合成,并对各种寄生虫(如螺旋体)表现出有希望的活性,表明它们作为驱虫剂的潜力 (Mavrova 等,2006)。

抗肿瘤剂:已合成新型苯并咪唑衍生物,包括具有苯并恶唑和苯并噻唑结构的苯并咪唑衍生物,并评估其作为抗肿瘤剂的潜力。这些化合物对各种癌细胞系显示出有希望的体外抗增殖活性 (Xiang 等,2012)。

作用机制

Target of Action

The primary target of TCMDC-124585 is the essential malarial kinase PfCLK3 . This kinase plays a crucial role in the RNA splicing of the malarial parasite Plasmodium falciparum . The compound has been shown to have a strong inhibitory effect on this kinase, which is vital for the survival of the parasite .

Mode of Action

TCMDC-124585 acts as a reversible inhibitor of PfCLK3 . The co-crystal structure of PfCLK3 with TCMDC-124585 has been solved, facilitating the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-124585 affects the RNA splicing pathway in the malarial parasite . This disruption of RNA splicing impairs the parasite’s ability to produce essential proteins, leading to its death .

Pharmacokinetics

It is suggested that tcmdc-124585 is a promising hit compound for a medicinal chemistry program to develop as a preclinical lead that meets many of the criteria set by the medicines for malaria venture .

Result of Action

The inhibition of PfCLK3 by TCMDC-124585 leads to the death of the malarial parasite Plasmodium falciparum . This is due to the disruption of the RNA splicing pathway, which is essential for the production of proteins necessary for the parasite’s survival .

属性

IUPAC Name |

6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-24-7-9-25(10-8-24)15-5-6-16-17(13-15)23-21(22-16)14-11-18(26-2)20(28-4)19(12-14)27-3/h5-6,11-13H,7-10H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRZBFNKPZFCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

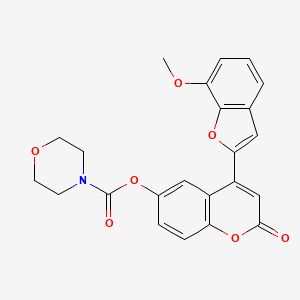

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2962734.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962744.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2962745.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B2962749.png)

![2-(3-Hydroxypropyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962751.png)